Methyl 2-(2-methylpyrrolidin-1-yl)acetate
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Overview
Description
Methyl 2-(2-methylpyrrolidin-1-yl)acetate is an organic compound with the molecular formula C8H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methylpyrrolidin-1-yl)acetate typically involves the reaction of 2-methylpyrrolidine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylpyrrolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-methylpyrrolidin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methylpyrrolidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific binding interactions. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(pyrrolidin-1-yl)acetate
- 2-Methylpyrrolidine
- Pyrrolidin-2-one
Uniqueness
Methyl 2-(2-methylpyrrolidin-1-yl)acetate is unique due to the presence of both a methyl group on the pyrrolidine ring and an ester functional group. This combination of structural features imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications.
Biological Activity
Methyl 2-(2-methylpyrrolidin-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound, often referred to by its chemical formula C9H17NO2, features a pyrrolidine ring which is known for its role in various biological activities. The compound's structure can be represented as follows:
Research indicates that compounds containing the pyrrolidine moiety can interact with various biological targets, including neurotransmitter receptors and enzymes. Specifically, this compound has shown potential as a monoamine oxidase inhibitor , which suggests its use in managing conditions like depression and anxiety disorders .
Anticancer Properties
A study evaluated the anticancer activity of derivatives related to this compound. The findings suggested that compounds with similar structures exhibited significant antiproliferative effects against various cancer cell lines. For instance, a derivative demonstrated a GI50 (the concentration required to inhibit cell growth by 50%) of 1.35 µM against MCF-7 cells, comparable to doxorubicin .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | GI50 (µM) |
---|---|---|
This compound | MCF-7 | 1.35 |
Doxorubicin | MCF-7 | 1.13 |
Compound X | A-549 | 1.05 |
Neuropharmacological Effects
The compound has also been studied for its effects on anxiety and fear responses in animal models. In particular, it was noted that this compound attenuated cardiovascular responses in rats exposed to conditioned fear stimuli. This suggests that it may have anxiolytic properties, making it a candidate for further research into treatments for anxiety disorders such as PTSD .
Study on Anxiety Disorders
In one notable study, rats treated with this compound showed significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated an improvement in both declarative and non-declarative memory functions post-treatment, which aligns with findings from other studies on similar compounds .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 2-(2-methylpyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C8H15NO2/c1-7-4-3-5-9(7)6-8(10)11-2/h7H,3-6H2,1-2H3 |
InChI Key |
JZEFEFXENMQQCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1CC(=O)OC |
Origin of Product |
United States |
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